Cas no 2731010-47-0 (2-{5-4-(1,3-oxazol-2-yl)phenyl-1H-1,3-benzodiazol-2-yl}ethan-1-amine)

2-{5-[4-(1,3-Oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a heterocyclic organic compound featuring a benzodiazole core linked to an oxazole-substituted phenyl ring and an ethylamine side chain. This structure confers potential utility in pharmaceutical and materials science applications due to its rigid aromatic framework and functional amine group. The benzodiazole moiety may enhance binding affinity in biological systems, while the oxazole group contributes to electronic delocalization, potentially improving photophysical properties. The ethylamine tail offers derivatization flexibility for further chemical modifications. Its synthetic versatility and structural features make it a candidate for drug discovery, particularly in targeting protein-protein interactions or as a fluorescent probe precursor.
2-{5-4-(1,3-oxazol-2-yl)phenyl-1H-1,3-benzodiazol-2-yl}ethan-1-amine structure
2731010-47-0 structure
Product Name:2-{5-4-(1,3-oxazol-2-yl)phenyl-1H-1,3-benzodiazol-2-yl}ethan-1-amine
CAS No:2731010-47-0
MF:C18H16N4O
MW:304.345843315125
MDL:MFCD34563143
CID:5615836
PubChem ID:165691144
Update Time:2025-06-08

2-{5-4-(1,3-oxazol-2-yl)phenyl-1H-1,3-benzodiazol-2-yl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
    • EN300-33051842
    • 2731010-47-0
    • 2-{5-4-(1,3-oxazol-2-yl)phenyl-1H-1,3-benzodiazol-2-yl}ethan-1-amine
    • MDL: MFCD34563143
    • Inchi: 1S/C18H16N4O/c19-8-7-17-21-15-6-5-14(11-16(15)22-17)12-1-3-13(4-2-12)18-20-9-10-23-18/h1-6,9-11H,7-8,19H2,(H,21,22)
    • InChI Key: ABHXSXPJLKNHTR-UHFFFAOYSA-N
    • SMILES: O1C=CN=C1C1C=CC(=CC=1)C1C=CC2=C(C=1)NC(CCN)=N2

Computed Properties

  • Exact Mass: 304.13241115g/mol
  • Monoisotopic Mass: 304.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 80.7Ų

2-{5-4-(1,3-oxazol-2-yl)phenyl-1H-1,3-benzodiazol-2-yl}ethan-1-amine Pricemore >>

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2-{5-4-(1,3-oxazol-2-yl)phenyl-1H-1,3-benzodiazol-2-yl}ethan-1-amine Related Literature

Additional information on 2-{5-4-(1,3-oxazol-2-yl)phenyl-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Professional Introduction to Compound with CAS No. 2731010-47-0 and Product Name: 2-{5-4-(1,3-oxazol-2-yl)phenyl-1H-1,3-benzodiazol-2-yl}ethan-1-amine

The compound with the CAS number 2731010-47-0 and the product name 2-{5-4-(1,3-oxazol-2-yl)phenyl-1H-1,3-benzodiazol-2-yl}ethan-1-amine represents a significant advancement in the field of chemical and biomedical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in pharmaceuticals and agrochemicals. The structural complexity of this molecule, featuring multiple fused rings and functional groups, makes it a subject of intense study for researchers aiming to develop novel therapeutic agents.

At the core of this compound's structure lies a combination of 1,3-benzodiazole and oxazole moieties, which are well-known for their biological activity. The 1,3-benzodiazole ring system is particularly recognized for its role in various pharmacological applications, including anxiolytics, anticonvulsants, and antimicrobial agents. Meanwhile, the oxazole ring contributes to the molecule's overall stability and reactivity, making it a versatile scaffold for further chemical modifications. The presence of these heterocyclic systems in the same molecule suggests a synergistic effect that could enhance its biological properties.

The product name 2-{5-4-(1,3-oxazol-2-yl)phenyl-1H-1,3-benzodiazol-2-yl}ethan-1-amine provides detailed insight into its structural composition. The ethylamine group at the terminal position introduces a basic nitrogen atom, which can participate in hydrogen bonding and interact with biological targets. The phenyl ring attached to the oxazole moiety further extends the molecule's surface area and potential for interactions with biological receptors. This arrangement creates a complex three-dimensional structure that could influence the compound's solubility, bioavailability, and target specificity.

Recent research in medicinal chemistry has highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The compound in question fits well within this framework, as its structure suggests potential interactions with various enzymes and receptors. For instance, the 1,3-benzodiazole moiety could interact with serotonergic receptors, while the oxazole ring might engage with other binding sites. Such dual or multi-target interactions are increasingly valued in drug development due to their potential to produce synergistic effects and reduce side effects.

In vitro studies have begun to explore the pharmacological profile of this compound. Preliminary findings indicate that it exhibits promising activity against certain enzymatic targets relevant to neurological disorders. The interaction between the 1,3-benzodiazole and oxazole rings may modulate neurotransmitter release or receptor function, offering a novel approach to treating conditions such as depression or anxiety. Additionally, the amine group at the terminal position could serve as a site for further derivatization, allowing researchers to fine-tune its biological activity.

The synthesis of this compound involves several sophisticated steps that highlight the expertise required in modern organic chemistry. Key steps include cyclization reactions to form the heterocyclic rings and functional group transformations to introduce the necessary substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct complex carbon-carbon bonds efficiently. These synthetic strategies not only demonstrate the compound's structural complexity but also showcase the cutting-edge methodologies used in chemical synthesis today.

From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the compound's behavior. By simulating its interactions with biological targets, researchers can predict its binding affinity and mechanism of action. These simulations often rely on high-quality crystal structures of target proteins or homology models when experimental data is limited. The integration of experimental data with computational predictions enhances our understanding of how this compound might function within biological systems.

The potential applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. Its unique structural features make it a candidate for developing novel pesticides or herbicides by targeting specific enzymes or receptors in plants or pests. Furthermore, its heterocyclic nature could inspire new materials with tailored properties for applications in electronics or catalysis.

As research continues to uncover new therapeutic possibilities, compounds like this one will play a crucial role in addressing unmet medical needs. The combination of 1,3-benzodiazole and oxazole moieties offers a rich scaffold for innovation, enabling researchers to design molecules with enhanced efficacy and reduced toxicity. The ongoing exploration of this compound's pharmacological properties underscores its significance as a potential lead structure for future drug development efforts.

In conclusion, the compound with CAS number 2731010-47-0 and product name 2-{5-4-(1,3 oxazol -2 -yl)phenyl -1H - 1 , 3 -benzodiazol - 2 - yl}ethan - 1 - amine represents a promising advancement in chemical and biomedical research. Its complex structure, featuring multiple heterocyclic systems and functional groups, positions it as a versatile tool for developing novel therapeutic agents. The combination of experimental studies and computational modeling will continue to drive our understanding of its potential applications across various fields.

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